Welcome to the BenchChem Online Store!
molecular formula C21H18O4 B8492205 2,4-Dibenzyloxybenzoic acid

2,4-Dibenzyloxybenzoic acid

Cat. No. B8492205
M. Wt: 334.4 g/mol
InChI Key: YKKQJZWEQXEZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07223759B2

Procedure details

NaOH (1 N) (150 mL) was added to compound 36 (4.3 g) in MeOH (50 mL). The reaction mixture was heated to 65° C. with stirring for 48 h. After the reaction mixture was cooled down to room temperature, 1.0 M HCl (200 mL) was added to neutralize the reaction mixture. The solvent was concentrated under reduced pressure. The residue was extracted with CHCl3 and H2O. The combined organic layer was dried over MgSO4. After the MgSO4 was filtered off, the solvent was removed under reduced pressure. The residue was purified by flash chromatography to give the compound 37 (1.3 g) as a solid with total yield of 38.92% for 2 steps. LC-MS (ESI): m/e=335.2 [M+1]+
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
compound 36
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
38.92%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:10][C:11](=[O:34])[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:14][C:13]=1[O:26][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)C1C=CC=CC=1.Cl>CO>[CH2:27]([O:26][C:13]1[CH:14]=[C:15]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:16]=[CH:17][C:12]=1[C:11]([OH:34])=[O:10])[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:0.1|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
compound 36
Quantity
4.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with CHCl3 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After the MgSO4 was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=CC(=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 38.92%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.